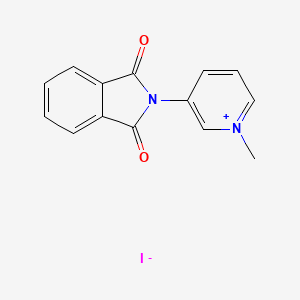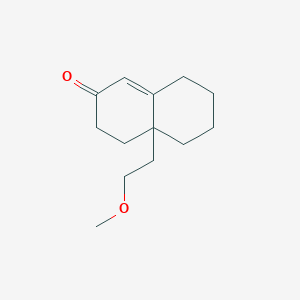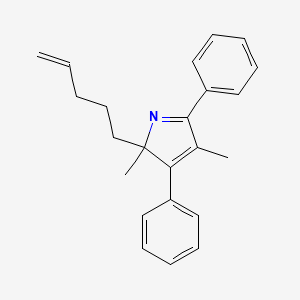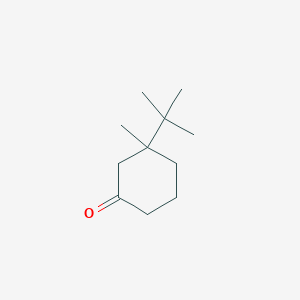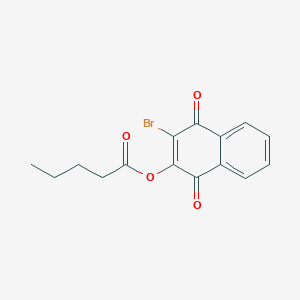
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial and antitumoral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate typically involves the bromination of 1,4-naphthoquinone followed by esterification. One common method includes the reaction of 1,4-naphthoquinone with bromine in the presence of a suitable solvent to introduce the bromine atom at the 3-position. This is followed by the esterification of the resulting 3-bromo-1,4-naphthoquinone with pentanoic acid under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The dioxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Amino or thio derivatives of the naphthoquinone.
Reduction: Hydroxylated naphthoquinone derivatives.
Oxidation: Higher oxidation state quinone derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antitumoral activities.
Biological Studies: The compound is used to investigate redox properties and their effects on biological systems.
Industrial Applications: It is explored for use in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound effective against cancer cells and bacteria . The molecular targets include enzymes involved in redox balance and cellular respiration .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
- 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
- 3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate
Uniqueness
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl pentanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can affect the compound’s interaction with biological targets and its overall stability .
Propiedades
Número CAS |
91270-30-3 |
|---|---|
Fórmula molecular |
C15H13BrO4 |
Peso molecular |
337.16 g/mol |
Nombre IUPAC |
(3-bromo-1,4-dioxonaphthalen-2-yl) pentanoate |
InChI |
InChI=1S/C15H13BrO4/c1-2-3-8-11(17)20-15-12(16)13(18)9-6-4-5-7-10(9)14(15)19/h4-7H,2-3,8H2,1H3 |
Clave InChI |
XDMVNMLVZPQPLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


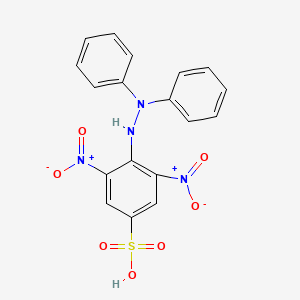
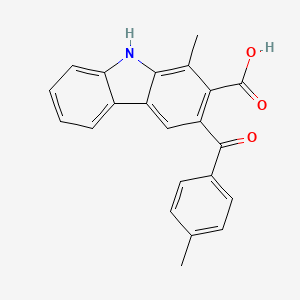
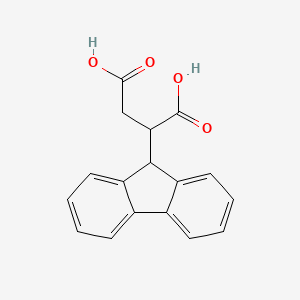
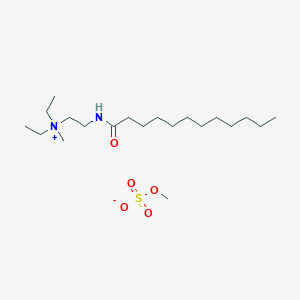

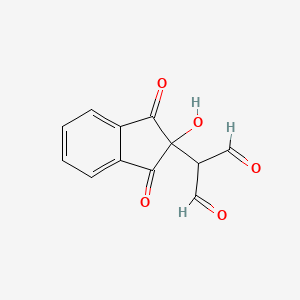
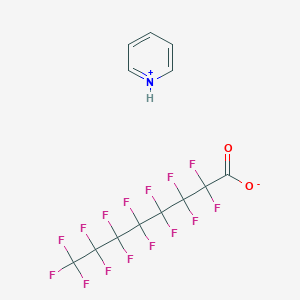
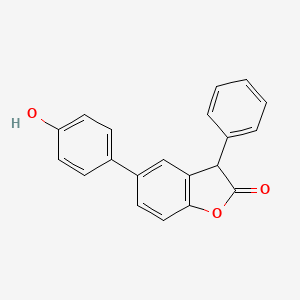
![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)

